Product packaging for 5-Chloroquinoline-2-carboxylic acid(Cat. No.:CAS No. 511231-70-2)

5-Chloroquinoline-2-carboxylic acid

Cat. No.: B2648299
CAS No.: 511231-70-2
M. Wt: 207.61
InChI Key: MQPSPUQAPOBPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B2648299 5-Chloroquinoline-2-carboxylic acid CAS No. 511231-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPSPUQAPOBPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Chloroquinoline 2 Carboxylic Acid

Classical Synthetic Routes to Quinoline (B57606) Carboxylic Acids

The foundation for synthesizing complex quinoline derivatives like 5-Chloroquinoline-2-carboxylic acid lies in several well-established classical reactions. These methods, developed over more than a century, provide the basic heterocyclic scaffold which can then be further modified.

Multi-Step Approaches from Precursors

Many classical syntheses of quinolines are inherently multi-step processes, beginning with simple aromatic amines and carbonyl compounds. These routes offer flexibility in introducing various substituents onto the quinoline ring.

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. researchgate.netrsc.org This reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. researchgate.net The mechanism involves a Michael addition of the aniline (B41778) to the unsaturated carbonyl, followed by cyclization and oxidation. By selecting an appropriately substituted aniline, such as 4-chloroaniline (B138754), it is possible to introduce a chlorine atom at the 5-position of the resulting quinoline ring. Subsequent modification would then be required to introduce the carboxylic acid group at the C-2 position.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgyoutube.com The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound, cyclization, and dehydration. wikipedia.orgyoutube.com The use of a substituted isatin, such as 5-chloroisatin (B99725), which can be prepared by the chlorination of isatin, would yield a quinoline with a chlorine atom at the C-5 position. researchgate.netgatech.edu While this method traditionally yields 4-carboxylic acids, modifications and alternative starting materials can potentially lead to other isomers.

The Combes quinoline synthesis involves the condensation of anilines with β-diketones under acidic conditions to form substituted quinolines. caltech.edu This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. caltech.edu Similar to the Doebner-von Miller reaction, the choice of a substituted aniline is crucial for the final substitution pattern of the quinoline product.

Another classical approach is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This method offers a high degree of certainty in the placement of substituents. For the synthesis of the target molecule, one could envision a reaction between 2-amino-6-chlorobenzaldehyde (B1290166) and a compound that would provide the C-2 carboxylic acid functionality.

One-Pot and Cascade Reactions

Modern synthetic chemistry often favors one-pot or cascade reactions, which improve efficiency by reducing the number of separate reaction and purification steps. Several classical quinoline syntheses can be performed in a one-pot manner.

The Doebner reaction , a variation of the Doebner-von Miller synthesis, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids. wikipedia.orgiipseries.org This reaction avoids the need to pre-synthesize the α,β-unsaturated carbonyl compound. wikipedia.org By using 4-chloroaniline, a 5-chloroquinoline-4-carboxylic acid could be synthesized in a single step.

The Pfitzinger reaction can also be considered a one-pot synthesis as the intermediate isatoic acid is typically not isolated. youtube.com There are reports of modified Pfitzinger reactions that allow for the synthesis of quinoline-4-carboxamides and carboxylates in an accelerated manner. nih.gov

A one-pot protocol for synthesizing quinoline-2-carboxylates has been developed starting from β-nitroacrylates and 2-aminobenzaldehydes. gatech.edu This method proceeds through a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent elimination and aromatization steps. The use of a substituted 2-aminobenzaldehyde (B1207257) could potentially lead to the desired 5-chloroquinoline-2-carboxylate.

Targeted Synthesis of this compound

The specific synthesis of this compound requires strategies that can precisely control the position of both the chlorine atom and the carboxylic acid group. This can be achieved by using appropriately substituted starting materials in classical reactions or by the selective functionalization of a pre-formed quinoline ring.

Regioselective Chlorination Strategies

Introducing a chlorine atom at the C-5 position of a quinoline ring with high selectivity is a key challenge.

One approach involves the use of a directing group. For instance, 8-amidoquinolines can be regioselectively halogenated at the C-5 position. mdpi.com This strategy involves the coordination of a metal catalyst to the amide and the quinoline nitrogen, which directs the halogenating agent to the C-5 position. Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has been reported as an efficient and environmentally friendly method. mdpi.com After the chlorination step, the directing group would need to be removed or transformed.

The chlorination of isatin to produce 5-chloroisatin is a well-established method, often using trichloroisocyanuric acid (TCCA) in sulfuric acid. researchgate.net This 5-chloroisatin can then be used in reactions like the Pfitzinger synthesis to build the quinoline ring with the chlorine atom already in the correct position. gatech.educaltech.edu

Carboxylation Methodologies at the C-2 Position

The introduction of a carboxylic acid group at the C-2 position of the quinoline ring can be achieved through several methods.

One common strategy is the oxidation of a 2-methylquinoline . If 5-chloro-2-methylquinoline can be synthesized, for example via a Doebner-von Miller reaction using 4-chloroaniline and crotonaldehyde, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like selenium dioxide. scispace.com

Another approach is the hydrolysis of a 2-cyanoquinoline . The cyano group can be introduced at the C-2 position and then hydrolyzed to a carboxylic acid.

A direct carboxylation of a 2-haloquinoline is also possible. For instance, 2-chloroquinolines can undergo carboxylation reactions. unicam.it This would involve the synthesis of 2,5-dichloroquinoline (B1298112) and the selective reaction at the C-2 position.

A two-stage method for the synthesis of isomeric esters of 2-chloroquinolinecarboxylic acids has been developed, which involves the successive oxidation and chlorination of methyl quinoline carboxylates. nuph.edu.uanuph.edu.ua This methodology could potentially be adapted for the synthesis of the target molecule.

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic methods have also been applied to quinoline synthesis.

The use of water as a solvent and a solid acid catalyst like montmorillonite (B579905) K10 has been explored for the Doebner-von Miller reaction to produce quinoline derivatives. nih.gov Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines has also been successfully carried out in water. mdpi.com

Microwave-assisted synthesis has been shown to be an efficient method for the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction using p-toluenesulfonic acid as a catalyst. researchgate.net This approach offers advantages such as higher yields, easier work-up, and shorter reaction times. researchgate.net

A modified Doebner hydrogen transfer reaction has been developed for the synthesis of quinoline-4-carboxylic acid in a dual green solvent system of water and ethylene (B1197577) glycol, using p-toluenesulfonic acid as a catalyst. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. jchps.com For 5-Chloroquinoline-2-carboxylic acid, ¹H and ¹³C NMR are primary methods for confirming its molecular framework.

Unraveling Complex Molecular Structures

The structure of new organic compounds can be elucidated using a combination of 1D and 2D-NMR experiments. researchgate.net In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the aromatic protons on the quinoline (B57606) ring system and the acidic proton of the carboxyl group. The chemical shift (δ) of these protons provides information about their local electronic environment. For instance, protons on the pyridine (B92270) ring are typically found at a lower field (higher δ value) compared to those on the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. The chlorine substituent at the C5 position also influences the chemical shifts of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the quaternary carbons of the quinoline ring, will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. researchgate.net Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish direct and long-range correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH11.0 - 13.0165.0 - 170.0
C2-~150.0
H38.2 - 8.4~123.0
H48.5 - 8.7~138.0
C4a-~148.0
C5-~130.0
H67.6 - 7.8~127.0
H77.8 - 8.0~129.0
H88.0 - 8.2~128.0
C8a-~135.0

Note: These are predicted values based on known data for quinoline derivatives and may vary depending on the solvent and experimental conditions.

Investigating Tautomerism and Conformational Dynamics

Quinoline carboxylic acids can exist in different tautomeric forms, particularly zwitterionic forms where the acidic proton from the carboxyl group transfers to the basic nitrogen atom of the quinoline ring. researchgate.netresearchgate.net Solid-state NMR, particularly using ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning), is a powerful technique to study this phenomenon. Differences in the ¹³C and especially the ¹⁵N chemical shift patterns can definitively distinguish between the neutral carboxylic acid form and the zwitterionic quinolinium carboxylate tautomer in the solid state. nih.govpsu.edu

In solution, dynamic exchange processes can occur. NMR studies in solvents like dimethyl sulfoxide (B87167) (DMSO) may show evidence of an equilibrium mixture of the neutral and zwitterionic tautomers. nih.govpsu.edu Furthermore, dynamic NMR experiments, where spectra are recorded at various temperatures, can reveal information about conformational dynamics, such as restricted rotation around the C2-COOH bond. mdpi.com Changes in the NMR signals with temperature can be analyzed to determine the energy barriers for these rotational processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are highly effective for identifying functional groups and studying intermolecular forces.

Elucidation of Vibrational Modes and Molecular Fingerprints

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to specific stretching and bending vibrations of its functional groups. ksu.edu.sa The complete vibrational assignment can be supported by theoretical calculations using Density Functional Theory (DFT), which helps to accurately attribute the observed spectral bands to specific molecular motions. researchgate.netiosrjournals.org

Key vibrational modes include:

O-H Stretching: A very broad and intense absorption band in the IR spectrum, typically in the range of 2500-3500 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.com

C=O Stretching: A strong, sharp band between 1700 and 1730 cm⁻¹ in the IR spectrum corresponds to the carbonyl stretch of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding. spectroscopyonline.comscirp.org

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum.

O-H Bending: Out-of-plane bending of the OH group can result in a broad band around 900 cm⁻¹. spectroscopyonline.com

The combination of all these vibrational bands creates a unique "molecular fingerprint" that is characteristic of this compound, allowing for its identification. uni-siegen.de While IR spectroscopy depends on a change in the dipole moment, Raman spectroscopy relies on a change in polarizability, making the two techniques complementary. ksu.edu.sa For example, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)2500 - 3500Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch1700 - 1730Strong
C=C/C=N Ring Stretch1400 - 1650Medium to Strong
C-O Stretch1210 - 1320Medium
O-H Bend (out-of-plane)~900Medium, Broad
C-Cl Stretch600 - 800Medium

Probing Intermolecular Interactions

IR spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. spectroscopyonline.com In the solid state and in concentrated solutions, carboxylic acids typically exist as cyclic dimers, linked by strong hydrogen bonds between the carboxyl groups of two molecules. This strong intermolecular interaction is the reason for the significant broadening of the O-H stretching band observed in the IR spectrum. spectroscopyonline.com The study of quinolone carboxylic acid derivatives has shown that both intra- and intermolecular hydrogen bonds are crucial in determining their structure. mdpi.com By analyzing the shifts in vibrational frequencies, especially of the O-H and C=O groups, under different conditions (e.g., solid-state vs. dilute solution), detailed insights into the nature and strength of these hydrogen bonds can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190-800 nm range, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique provides valuable information about the electronic structure, particularly concerning conjugated π-electron systems.

For this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the aromatic quinoline ring system. libretexts.org The extended conjugation of the fused benzene and pyridine rings results in strong absorption bands, typically in the UV region. The presence of the carboxylic acid group and the chlorine atom can cause shifts in the absorption maxima (λ_max) and changes in their intensities compared to unsubstituted quinoline. ui.ac.id

The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy gap between these frontier orbitals determines the wavelength of absorption. In molecules with extended π systems like quinoline, this energy gap is relatively small, leading to absorption at longer wavelengths. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to model the electronic absorption spectrum and help in the assignment of the observed transitions. researchgate.net The spectrum can also be influenced by the solvent, with polar solvents often causing shifts in the λ_max values due to stabilization of the ground or excited states.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. europa.eu This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For instance, the expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₆ClNO₂) can be calculated and compared with the experimentally determined value, often with an error of less than 5 ppm. europa.eu This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. europa.eu

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information about the structural connectivity of this compound through the analysis of its fragmentation pattern. wikipedia.org Upon ionization, the molecular ion can undergo characteristic fragmentation, leading to the formation of specific daughter ions. wikipedia.orglibretexts.org A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in a prominent fragment ion. libretexts.org For this compound, the loss of COOH would yield a 5-chloroquinoline (B16772) fragment. The presence of a chlorine atom is also indicated by a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted Fragmentation of this compound

Parent Ion (m/z)Fragment Ion (m/z)Neutral Loss
207/209 [M]⁺162/164COOH
207/209 [M]⁺171HCl

Note: The m/z values reflect the presence of chlorine isotopes.

X-ray Crystallography for Solid-State Structural Determination

Characterization of Hydrogen Bonding Networks and Intermolecular Forces

The molecular structure of this compound, featuring a carboxylic acid group and a quinoline ring system, provides multiple sites for hydrogen bonding and other intermolecular interactions. The characterization of these forces is fundamental to understanding the compound's crystal lattice and its behavior in different environments.

The carboxylic acid moiety is a primary site for strong hydrogen bonding. Carboxylic acids typically form robust intermolecular hydrogen bonds, often resulting in the creation of cyclic dimers through O-H···O interactions. dergipark.org.trresearchgate.net This dimerization is a common structural motif that significantly influences the melting point, boiling point, and solubility of these compounds. dergipark.org.tropenaccessjournals.com In the solid state, the carboxylic acid groups of two this compound molecules are expected to form a centrosymmetric dimer, with the hydroxyl group of one molecule donating a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa.

The following table summarizes the expected intermolecular interactions in the solid state of this compound based on the functional groups present and literature on similar compounds.

Interacting Groups Type of Interaction Expected Strength Significance
Carboxylic acid - Carboxylic acidO-H···O Hydrogen BondStrongFormation of cyclic dimers, primary driver of crystal packing. dergipark.org.trresearchgate.net
Quinoline N - C-HC-H···N Hydrogen BondWeak to ModerateContributes to the stability of the crystal lattice. mdpi.com
C-H - ClC-H···Cl Hydrogen BondWeakMinor contribution to lattice energy. sapub.org
Quinoline ring - Quinoline ringπ-π StackingModerateStabilizes the packing of aromatic rings. researchgate.net

Analysis of Conformational Polymorphism (If Applicable)

Conformational polymorphism refers to the ability of a compound to exist in more than one crystal structure due to different conformations of the molecule in the solid state. This phenomenon can have significant implications for the physical properties of a material, including its solubility, stability, and bioavailability in the case of pharmaceuticals.

For this compound, the potential for conformational polymorphism would primarily arise from the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. This rotation could lead to different arrangements of the carboxylic acid group relative to the quinoline plane, which, if energetically accessible, could result in the formation of different polymorphs.

However, based on the available search results, there is no specific experimental evidence or computational study indicating the existence of conformational polymorphism for this compound. While studies on other complex heterocyclic molecules, such as triclabendazole, have revealed the co-existence of conformational and tautomeric polymorphism, this is not a universally observed phenomenon. The formation of strong intermolecular hydrogen-bonded dimers in carboxylic acids often leads to a highly stable and preferred crystal packing, which may limit the occurrence of polymorphism.

The investigation of conformational polymorphism typically involves techniques such as single-crystal X-ray diffraction of crystals grown under different conditions (e.g., different solvents, temperatures, or pressures), powder X-ray diffraction (PXRD), and thermal analysis (e.g., Differential Scanning Calorimetry - DSC). Spectroscopic methods like solid-state NMR and FT-IR can also be used to distinguish between different polymorphic forms.

Without specific studies on this compound, any discussion on its conformational polymorphism remains speculative. Further experimental investigation would be required to determine if this compound exhibits this property.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a widely used tool for predicting the molecular properties of quinoline (B57606) derivatives. uantwerpen.bedergipark.org.tr Calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. dergipark.org.trnih.govmdpi.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). helmholtz-berlin.de The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. uantwerpen.beresearchgate.net

In quinoline derivatives, the electronic clouds of the HOMO and LUMO are typically distributed across the quinoline core. researchgate.net For instance, in a study of 5,7-dichloro-8-hydroxyquinoline, the HOMO-LUMO gap was calculated to be 2.231 eV. uantwerpen.be A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.com DFT calculations allow for the visualization of these orbitals and the precise calculation of their energy levels, which are crucial for understanding the electronic transitions within the molecule. dergipark.org.trresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Quinoline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
5,7-dichloro-8-hydroxyquinoline -7.347 -5.116 2.231 uantwerpen.be
5-chloro-7-iodo-8-hydroxyquinoline -5.891 -5.091 0.800 uantwerpen.be
Chloroquine (B1663885) Derivative (M2) -8.841 -0.893 7.948 ajchem-a.com

This table presents data from related quinoline compounds to illustrate the typical values obtained through DFT calculations.

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. mdpi.comresearchgate.netresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR and Raman spectra. dergipark.org.trajchem-a.com For example, in studies of 6-chloroquinoline, calculated C-H stretching vibrations were found in the range of 3010–3072 cm⁻¹, closely matching experimental values. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.netresearchgate.net These theoretical shifts are often in good agreement with experimental data recorded in solvents like DMSO. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, including maximum absorption wavelengths (λmax) and oscillator strengths. dergipark.org.trmdpi.comresearchgate.net For a related indoloquinoline alkaloid, the experimental OH stretching frequency was observed at 3487 cm⁻¹, while the theoretical value was 3608 cm⁻¹. ajchem-a.com

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Compound (6-Chloroquinoline)

Spectroscopic Data Experimental Value Calculated Value Source
C-H Stretching (IR, cm⁻¹) 3006–3070 3010–3072 dergipark.org.tr

This table is representative of the correlation between experimental and theoretical values for quinoline derivatives.

DFT is also used to calculate reactivity descriptors that predict how a molecule will interact with other reagents. scispace.comd-nb.info

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govscielo.org.mx It helps identify the regions most susceptible to electrophilic and nucleophilic attack. uantwerpen.be Red-colored regions indicate negative potential (rich in electrons, prone to electrophilic attack), while blue regions represent positive potential (electron-poor, prone to nucleophilic attack). scielo.org.mx For many quinoline derivatives, the electronegative nitrogen and oxygen atoms are identified as primary sites for electrophilic attack. uantwerpen.be

Table 3: Calculated Global Reactivity Descriptors for Chloroquine Derivatives

Parameter Chloroquine (M1) Derivative (M2) Derivative (M3) Derivative (M4) Source
Chemical Hardness (η) 4.380 3.974 2.240 2.155 ajchem-a.com
Softness (σ) 0.228 0.252 0.446 0.464 ajchem-a.com
Electronegativity (χ) 4.223 4.867 3.772 4.019 ajchem-a.com

This table shows representative reactivity data for related compounds to illustrate the application of DFT in predicting chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for structure-based drug design. ajchem-a.com

Docking simulations place the ligand, such as 5-Chloroquinoline-2-carboxylic acid, into the binding site of a target protein and calculate a score, often in kcal/mol, representing the binding affinity. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction. ajchem-a.com

For example, in a study of fluoroquinolines targeting E. coli DNA gyrase B, compounds showed binding affinities ranging from -6.0 to -7.2 kcal/mol. nih.gov Another study involving quinoline derivatives as acetyl-CoA carboxylase inhibitors found that the most potent compound had a docking score of 8.01, which was superior to the reference compound's score of 7.18. mdpi.com These simulations can effectively predict how the quinoline moiety and its substituents orient themselves within the protein's binding pocket to maximize interactions. mdpi.comresearchgate.net

Table 4: Representative Binding Affinities of Quinoline Derivatives with Various Protein Targets

Compound/Derivative Protein Target Binding Affinity (kcal/mol) Source
Fluoroquinoline (Cpd 10) E. coli DNA Gyrase B -7.2 nih.gov
Quinoline Carboxamide (7a) Acetyl-CoA Carboxylase -8.01 (Docking Score) mdpi.com
2H-thiopyrano[2,3-b]quinoline CB1a -5.3 nih.gov

This table provides examples of binding energies from docking studies on related quinoline compounds.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. nih.gov These interactions, which stabilize the ligand-protein complex, can include hydrogen bonds, hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl), and electrostatic interactions.

For instance, a docking study of an indoloquinoline analogue against the COVID-19 main protease (PDB ID: 6LU7) identified conventional hydrogen bonds with Gln166, Lys145, and His41. ajchem-a.com In another study, a quinoline inhibitor of acetyl-CoA carboxylase formed hydrogen bonds with Glu-2230 and Gly-2162, while its quinoline ring was surrounded by hydrophobic residues like Ala-1964 and Val-1968. mdpi.com Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective inhibitors.

Table 5: Examples of Key Interacting Residues for Quinoline Derivatives from Docking Studies

Ligand Protein Target Key Interacting Amino Acid Residues Interaction Type Source
Indoloquinoline Analogue COVID-19 Protease (6LU7) Gln166, Lys145, His41, His163 Hydrogen Bonding, Hydrophobic ajchem-a.com
Quinoline Carboxamide (7a) Acetyl-CoA Carboxylase Glu-2230, Gly-2162, Lys-1967 Hydrogen Bonding mdpi.com

This table highlights specific amino acid interactions identified in docking studies of related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and the stability of their interactions with other molecules.

Exploration of Conformational Space in Solution

While specific MD simulation studies focused solely on this compound in solution are not extensively documented in the reviewed literature, the principles of its conformational behavior can be inferred from studies on structurally related quinoline derivatives. For instance, MD simulations of dihydroxy-quinoline derivatives reveal that the quinoline core itself is a rigid scaffold. nih.gov The primary source of conformational flexibility in this compound would arise from the rotation of the carboxylic acid group at the 2-position.

In an aqueous solution, the orientation of the carboxylic acid group is influenced by its interactions with water molecules. The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). MD simulations would typically show rapid reorientation of the carboxylic acid group, exploring various rotational conformations. The planarity of the quinoline ring system, however, remains largely intact. The chlorine atom at the 5-position is not expected to introduce significant conformational flexibility but will influence the molecule's electronic distribution and interactions with the solvent.

A hypothetical MD simulation of this compound in a water box would likely reveal key metrics such as the root-mean-square deviation (RMSD) of the quinoline ring to be low, indicating structural stability. In contrast, the dihedral angle defining the orientation of the carboxylic acid group relative to the quinoline ring would show significant fluctuations, highlighting its conformational freedom.

Assessment of Dynamic Stability of Molecular Complexes

The dynamic stability of molecular complexes involving this compound is a critical aspect of its potential as a biologically active agent or a component in materials science. MD simulations are instrumental in assessing the stability of such complexes over time.

While direct studies on this compound complexes are limited, research on the closely related chloroquine complexed with zinc provides valuable insights. Ab initio molecular dynamics (AIMD) simulations of a zinc-chloroquine complex in water demonstrated that the coordination of the metal ion with the quinoline nitrogen and other ligands is a dynamic process. chemrxiv.org The simulations revealed that water molecules can readily exchange with other ligands in the coordination sphere, and the stability of the complex is a function of the coordination number and the nature of the ligands. chemrxiv.org

Furthermore, MD simulations on quinoline derivatives as enzyme inhibitors have shown that the stability of the ligand-protein complex is supported by a network of hydrogen bonds and hydrophobic interactions. doi.org For this compound, the carboxylic acid group would be a prime candidate for forming strong and stable hydrogen bonds with amino acid residues in a protein's active site, while the chloro-substituted quinoline ring could engage in hydrophobic and halogen bonding interactions. Analysis of the root-mean-square fluctuation (RMSF) of the protein residues in the binding pocket can also indicate the stability of the complex, with lower fluctuations suggesting a more stable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on structural features)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For quinoline-2-carboxylic acid derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity as, for example, enzyme inhibitors.

In the context of this compound, a QSAR model would analyze the impact of the chloro-substituent at the 5-position and the carboxylic acid at the 2-position on its biological activity. While a specific QSAR study for a series containing this compound was not found, studies on related quinoline carboxylic acid derivatives provide a framework for understanding the influential structural features.

For a series of 4-adamantan-1-yl-2-substituted quinolines, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) revealed the importance of steric and electrostatic fields for their antimycobacterial activity. nih.gov These models generate 3D contour maps that visualize regions where bulky groups or specific electrostatic properties would enhance or diminish activity.

In a hypothetical QSAR model for a series of substituted quinoline-2-carboxylic acids including this compound, the following structural features would be of primary interest:

The position and nature of the halogen substituent: The chloro group at the 5-position contributes to the lipophilicity and electronic properties of the molecule. Its influence would be captured by descriptors such as logP and electronic parameters.

The carboxylic acid group: This group is a key feature for potential hydrogen bonding and ionic interactions. Descriptors related to its acidity (pKa) and hydrogen bonding capacity would be significant.

The quinoline scaffold: The aromatic nature and shape of the quinoline ring are fundamental for interactions with biological targets. Shape and size descriptors would be important in the QSAR model.

A typical QSAR study on quinoline carboxylic acid derivatives involves the development of a statistically robust model, often validated through internal and external prediction sets. tandfonline.com The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). tandfonline.com

Table 1: Representative Statistical Parameters from a 3D-QSAR Study on Quinoline Carboxylic Acid Derivatives tandfonline.com

QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)pred_r²
CoMFA0.6720.9630.824
CoMSIA0.6130.8960.793

These values indicate a QSAR model with good internal stability and predictive power for the activity of new compounds based on their structural features. tandfonline.com Such models can guide the synthesis of more potent derivatives of this compound by suggesting modifications that are likely to improve biological activity.

Chemical Transformations and Derivatization Reactions of 5 Chloroquinoline 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, enabling the formation of esters, amides, and other related functional groups.

The conversion of 5-chloroquinoline-2-carboxylic acid into its corresponding esters and amides is a fundamental transformation. These reactions typically proceed through the activation of the carboxylic acid, most commonly by converting it into a more reactive acyl chloride. nih.gov This activation is often achieved by treatment with thionyl chloride (SOCl₂), sometimes in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting 5-chloroquinoline-2-carbonyl chloride can then be reacted with various alcohols or phenols to yield esters, or with primary or secondary amines to produce amides. researchgate.net

Microwave-assisted synthesis has been developed as an efficient, one-step method for the direct amidation of quinoline-2-carboxylic acid with substituted anilines, avoiding the need for intermediate acid chloride formation. nih.gov This approach has been used to generate a series of quinoline-2-carboxanilides. nih.gov Similarly, aryl esters of quinoline-2-carboxylic acid have been synthesized and studied. researchgate.net The synthesis of various ester and amide derivatives is a common strategy in medicinal chemistry to explore structurally diverse compounds. researchgate.net For instance, reacting the acid chloride of quinoline-2-carboxylic acid with different arylamines or phenols produces substituted amides and esters, respectively. researchgate.net

Table 1: Esterification and Amidation Reactions
Reaction TypeReagentsProduct TypeNotes
Esterification (via Acid Chloride)1. SOCl₂ 2. Alcohol/PhenolEsterA common two-step method for producing esters from the carboxylic acid. researchgate.net
Amidation (via Acid Chloride)1. SOCl₂ 2. Amine (Primary/Secondary)AmideA widely used method for synthesizing amides. nih.govresearchgate.net
Microwave-Assisted AmidationSubstituted Aniline (B41778), Microwave IrradiationAnilide (Amide)A direct, one-pot synthesis from the carboxylic acid. nih.gov

Decarboxylation involves the removal of the carboxylic acid group, typically replaced by a hydrogen atom. libretexts.org For quinoline-2-carboxylic acids, this reaction can be facilitated under certain conditions, sometimes without the need for a metal catalyst. researchgate.net The process can be influenced by factors such as temperature and the presence of catalysts. Heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.org

In some synthetic pathways, such as the Doebner reaction for preparing 2-methylquinoline-4-carboxylic acids, a decarboxylation step occurs in situ at position 2 of a bicyclic intermediate. imist.ma While specific studies on the decarboxylation of this compound are not detailed, the general principles of aromatic carboxylic acid decarboxylation apply. This can include thermal methods or transition-metal-catalyzed processes, which have been reported for other aromatic carboxylic acids. researchgate.netnih.gov For instance, silver-catalyzed decarboxylative arylation of quinolines using aromatic carboxylic acids has been developed, indicating that under specific catalytic conditions, the carboxyl group can be removed to generate a reactive intermediate. researchgate.net

The preparation of acid halides, particularly acid chlorides, is a crucial intermediate step for many subsequent reactions. libretexts.org Carboxylic acids are readily converted to acid chlorides upon reaction with thionyl chloride (SOCl₂). libretexts.org This transformation is highly relevant for this compound, as the resulting acid chloride is the activated species used for esterification and amidation. nih.govresearchgate.net The reaction of the corresponding 2-oxoquinoline-8-carboxylic acid with phosphorus oxychloride (POCl₃) also yields the acid chloride. researchgate.net

The formation of anhydrides from acid halides is a known reaction, occurring when an acid halide reacts with a carboxylate salt. libretexts.org While specific examples for this compound are not prominent in the literature, this general reactivity is expected.

Table 2: Other Reactions of the Carboxylic Acid Moiety
Reaction TypeTypical Reagent(s)Product
DecarboxylationHeat, Soda Lime, or Metal Catalyst5-Chloroquinoline (B16772)
Acid Halide FormationSOCl₂ or POCl₃5-Chloroquinoline-2-carbonyl chloride
Anhydride FormationAcid Chloride + Carboxylate SaltCarboxylic Anhydride

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a base or a nucleophile, leading to reactions such as N-oxidation and quaternization.

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is a common reaction for quinolines and serves as a route to further functionalize the ring. For example, quinoline N-oxides can be converted into quinolin-2(1H)-ones through photocatalytic methods. researchgate.net The oxidation of the quinoline ring is also a key step in the synthesis of 2-chloroquinoline (B121035) esters, where the quinoline is first oxidized to a quinolone-2 (a 2-oxoquinoline) before the oxygen is replaced by chlorine. nuph.edu.ua Although the direct N-oxidation of this compound itself is not explicitly detailed, the general reactivity of the quinoline nucleus suggests this reaction is feasible using appropriate oxidizing agents.

As a basic nitrogen heterocycle, this compound can react with acids to form salts. Compounds with at least one basic center, such as the quinoline nitrogen, can form acid addition salts. google.com This involves the protonation of the nitrogen atom.

Furthermore, the nitrogen atom can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction is known as quaternization. The resulting quaternary salts introduce a positive charge on the nitrogen atom and can significantly alter the compound's physical and chemical properties.

Transformations at the Chloro Substituent

The chlorine atom at the 5-position of the quinoline ring is susceptible to various substitution reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNA) at the C5-position. This reaction involves the displacement of the chloride ion by a nucleophile. A variety of nucleophiles, including amines, alkoxides, and sulfur-containing compounds, can be employed to generate diverse derivatives. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. pressbooks.pubyoutube.com The presence of electron-withdrawing groups on the quinoline ring can further activate the system towards nucleophilic attack. masterorganicchemistry.com

Commonly, these reactions are carried out in the presence of a base to facilitate the deprotonation of the nucleophile and neutralize the liberated hydrogen chloride. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The chloro substituent at the 5-position of this compound serves as an effective handle for these transformations. vulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. sioc-journal.cnresearchgate.net The catalytic cycle generally involves the oxidative addition of the chloroquinoline to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. researchgate.net A wide range of aryl and heteroaryl groups can be introduced at the 5-position using this methodology. The choice of ligands for the palladium catalyst and the base are crucial for achieving high efficiency and selectivity. rsc.orgacs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-chloroquinoline and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of a base. libretexts.orgresearchgate.net The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. libretexts.org This reaction is instrumental in the synthesis of alkynyl-substituted quinolines, which are valuable precursors for further transformations. Copper-free Sonogashira coupling protocols have also been developed. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of the 5-chloroquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The catalytic cycle involves the oxidative addition of the chloroquinoline to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The stereoselectivity of the Heck reaction is often a key consideration. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Chloroquinolines

Coupling Reaction Reactant 1 Reactant 2 Catalyst System Product Type
Suzuki-Miyaura Chloroquinoline Arylboronic acid Pd catalyst, Base Aryl-substituted quinoline
Sonogashira Chloroquinoline Terminal alkyne Pd catalyst, Cu(I) salt, Base Alkynyl-substituted quinoline
Heck Chloroquinoline Alkene Pd catalyst, Base Alkenyl-substituted quinoline

Electrophilic Aromatic Substitution on the Quinoline Ring

While the quinoline ring is generally considered electron-deficient, electrophilic aromatic substitution (EAS) can occur, although it is less facile than in electron-rich aromatic systems. hu.edu.jolibretexts.org The reaction involves the attack of an electrophile on the π-electron system of the quinoline ring, leading to the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. hu.edu.jolibretexts.org

The directing effects of the existing substituents on the quinoline ring play a crucial role in determining the position of electrophilic attack. The nitrogen atom in the quinoline ring is deactivating and directs incoming electrophiles primarily to the 5- and 8-positions. The carboxylic acid group at the 2-position is also a deactivating group and a meta-director. In the case of this compound, the interplay of these directing effects, along with the deactivating and ortho-, para-directing effect of the chloro substituent, will influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmnstate.edu The specific conditions required for these reactions on this compound would need to be determined empirically.

Synthesis of Hybrid Molecules and Conjugates

The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of hybrid molecules and conjugates. researchgate.netnih.gov This strategy involves chemically linking the quinoline moiety to other pharmacologically active molecules or functional groups to create new chemical entities with potentially enhanced or novel biological properties. nih.gov

The carboxylic acid group at the 2-position is a key functional handle for conjugation. It can be readily converted to an activated ester or an acyl chloride, which can then react with nucleophiles such as amines or alcohols on another molecule to form stable amide or ester linkages. nih.govnih.gov This approach has been widely used to synthesize a variety of hybrid molecules.

For example, the carboxylic acid can be coupled with amino-containing compounds, including amino acids, peptides, or other drug molecules bearing an amine group. Similarly, the chloro substituent at the 5-position can be utilized in cross-coupling or nucleophilic substitution reactions to attach other molecular fragments. This dual functionality allows for the creation of complex and diverse molecular architectures. The synthesis of quinoline-sulfonamide hybrids and other conjugates has been reported as a strategy in drug discovery. nih.gov

Investigations into Biological Interactions and Molecular Mechanisms

Mechanistic Studies of Enzyme Inhibition

Detailed mechanistic studies elucidating the inhibitory effects of 5-Chloroquinoline-2-carboxylic acid on specific enzymes are not described in the available scientific literature.

There is no specific data available that characterizes the binding of this compound to particular enzymes. Research on related quinoline (B57606) derivatives suggests that this class of compounds can interact with various enzymes, but direct evidence for the binding of this compound, including details of the binding site, affinity, and mode of interaction, is currently absent from scientific reports.

No investigations into the potential allosteric modulation of enzymes or receptors by this compound have been reported. The capacity of this specific compound to bind to allosteric sites and modulate the activity of biological targets remains an unexplored area of research.

Exploration of Receptor Binding and Activation/Inhibition Mechanisms

Specific studies detailing the binding of this compound to molecular receptors are not present in the reviewed literature. Consequently, there is no information on its potential to act as an agonist or antagonist at any known receptor, and the mechanisms of activation or inhibition are uncharacterized.

Cellular Pathway Modulation in Preclinical Models

There is a lack of preclinical studies investigating the influence of this compound on cellular pathways.

No research has been published detailing the effects of this compound on cell cycle progression. Specific data on its potential anti-adipogenic or anti-proliferative effects in any cell lines are not available.

The mechanisms by which this compound might induce apoptosis have not been investigated. There are no studies available that describe its effects on apoptotic pathways, including the activation of caspases or the regulation of pro- and anti-apoptotic proteins.

Investigations into Anti-inflammatory Mechanisms at the Molecular Level

Derivatives of quinoline carboxylic acid have demonstrated notable anti-inflammatory properties. For instance, certain 2-chloroquinoline-4-carboxylic acid amides have shown anti-inflammatory effects in animal studies. researchgate.net Similarly, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid amides exhibited significant anti-inflammatory and analgesic activities. researchgate.net The anti-inflammatory mechanism of some quinoline derivatives involves the suppression of pro-inflammatory mediators. For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative was found to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both in vitro in RAW 264.7 macrophages and in vivo. tbzmed.ac.ir This compound also decreased the gene expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). tbzmed.ac.ir The anti-inflammatory and antinociceptive activities of anthraquinone-2-carboxylic acid have been attributed to the inhibition of NF-κB and AP-1 pathways by suppressing upstream signaling molecules like IRAK1, p38, Src, and Syk. nih.gov

It's speculated that the chelation of divalent metals, facilitated by the coplanarity and proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring, could be a potential molecular mechanism for their pharmacological activities. nih.gov

Elucidation of Antimicrobial Mechanisms (e.g., inhibition of bacterial growth via specific targets, not MIC values)

The antimicrobial action of quinoline derivatives often involves targeting essential bacterial processes. One of the primary mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. This inhibition disrupts the normal supercoiling of DNA, leading to bacterial cell death.

Another identified mechanism is the inhibition of bacterial DNA repair systems. Specifically, certain quinoline derivatives have been found to inhibit the AddAB/RecBCD protein complexes, which are involved in repairing DNA damage. nih.gov By inhibiting these repair mechanisms, the compounds can potentiate the effects of DNA-damaging agents. nih.gov

Furthermore, some quinoline derivatives target bacterial virulence factors. For instance, they can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in the biosynthesis of L-cysteine, which is essential for bacterial survival and virulence. rsc.org By inhibiting both isoforms of OASS (OASS-A and OASS-B), these compounds can disrupt bacterial metabolism and reduce their pathogenicity. rsc.org The inhibition of biofilm formation is another antimicrobial strategy, and some chloroquinoline derivatives have demonstrated the ability to inhibit biofilm formation in pathogens like Candida albicans and Staphylococcus aureus. rsc.org

Antineoplastic Potential via Molecular Targets (e.g., against specific cancer cell lines, without efficacy or dosage)

This compound and its derivatives have been investigated for their potential as anticancer agents, targeting various molecular pathways in different cancer cell lines. One of the proposed mechanisms for the cytotoxic effects of quinoline derivatives is the chelation of divalent metals, which is thought to play a role in their pharmacological activity. nih.gov

Studies have shown that certain quinoline derivatives exhibit significant growth inhibition against various cancer cell lines. For example, quinoline-2-carboxylic acid has shown notable cytotoxicity against the cervical cancer cell line HeLa and the breast cancer cell line MCF-7. nih.gov Some 6-chloroquinoline-4-carboxylic acid derivatives have also demonstrated selective anticancer activity against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cell lines. nih.gov The mechanism for some of these derivatives involves inducing cell cycle arrest, chromatin condensation, and nuclear fragmentation, which are hallmarks of apoptosis (programmed cell death). nih.gov

Specific molecular targets have also been identified. For instance, some quinoline-carboxamide derivatives have been evaluated as potential inhibitors of protein kinases (PKs), which are key regulators of cell survival and proliferation. researchgate.net Another target is the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial for cancer cell growth and survival. mdpi.com Additionally, some quinoline derivatives have been found to inhibit alkaline phosphatase, an enzyme that can be overexpressed in certain cancers. nih.gov

The following table summarizes the activity of some quinoline derivatives against various cancer cell lines:

Cancer Cell LineCompound TypeObserved Effect
HeLa (Cervical)Quinoline-2-carboxylic acidSignificant cytotoxicity nih.gov
MCF-7 (Breast)Quinoline-2-carboxylic acid, 4,6-dihydroxy-2-quinolone-3-carboxamidesRemarkable growth inhibition nih.govmdpi.com
K-562 (Bone Marrow)6-Chloroquinoline-4-carboxylic acid derivativesModerate sensitivity nih.gov
Caco-2 (Colorectal)N-phenyl-6-chloro carboxamide analoguesSignificant toxicity mdpi.com
HCT-116 (Colon)N-phenyl-6-chloro carboxamide analogues, 4,6-dihydroxy-2-quinolone-3-carboxamidesSignificant toxicity mdpi.com
A549 (Lung)Benzo- or tetrahydro benzo-[h]quinoline seriesHigh cytotoxicity neuroquantology.com
C26 (Colon)Benzo- or tetrahydro benzo-[h]quinoline seriesHigh cytotoxicity neuroquantology.com
A2780 (Ovarian)Benzo- or tetrahydro benzo-[h]quinoline seriesHigh cytotoxicity neuroquantology.com
SH-SY5Y (Neuroblastoma)Quinoline hydrazide derivativesSignificant reduction in cell viability mdpi.com
Kelly (Neuroblastoma)Quinoline hydrazide derivativesSignificant reduction in cell viability mdpi.com
MDA-MB-231 (Breast)Quinoline hydrazide derivativesModerate reduction in cell viability mdpi.com

Antiviral Mechanisms (e.g., acting at early stages of viral lifecycle)

The antiviral activity of quinoline derivatives can occur at various stages of the viral life cycle, including entry, replication, and release. nih.govnih.gov Some N-heterocycles, the broader class to which quinolines belong, can interfere with viral entry into host cells, inhibit the replication of the viral genome, or prevent the assembly and release of new virus particles. mdpi.com

One specific mechanism involves the inhibition of viral enzymes. For instance, derivatives of 8-hydroxyquinoline-2-carboxylic acid have been screened for their activity against the highly pathogenic H5N1 avian influenza virus. mdpi.com The study suggested that the antiviral activity is related to the inhibition of viral growth and is influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring. mdpi.com Another potential target is the influenza virus neuraminidase, an enzyme that facilitates the release of newly formed viruses from infected cells. nih.gov

Furthermore, some compounds can act by modulating the host's immune response. For example, anthraquinone-2-carboxylic acid has shown potential antiviral activity against influenza viruses, which may be linked to its anti-inflammatory and immune-regulating functions. mdpi.com

Antitubercular Mechanisms and Target Identification

Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, with several identified molecular targets within Mycobacterium tuberculosis (Mtb). A primary target is DNA gyrase, a type II topoisomerase essential for DNA replication and maintaining DNA topology in bacteria. nih.gov Arylated quinoline carboxylic acids have been specifically designed and shown to target Mtb DNA gyrase. nih.gov

Another critical enzyme targeted by quinoline derivatives is catalase-peroxidase (KatG). This enzyme is vital for the detoxification of reactive oxygen species within the bacterium. Some quinoline-thiosemicarbazide hybrids have been shown to inhibit KatG activity, suggesting that KatG could be a novel target for anti-tubercular drug design. researchgate.net

The biosynthesis of the mycobacterial cell wall is another key area for therapeutic intervention. Enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid synthesis, is a well-established target. frontiersin.org Quinoline-triazole conjugates have been identified as inhibitors of InhA. nih.gov Additionally, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the formation of the Mtb cell wall, is another validated target for several classes of inhibitors. frontiersin.org

The following table details some of the identified molecular targets for antitubercular quinoline derivatives:

Target EnzymeFunctionInhibiting Compound Class
DNA GyraseDNA replication and supercoilingArylated quinoline carboxylic acids nih.gov
Catalase-peroxidase (KatG)Detoxification of reactive oxygen speciesQuinoline-thiosemicarbazide hybrids researchgate.net
Enoyl-acyl carrier protein reductase (InhA)Mycolic acid biosynthesisQuinoline-triazole conjugates nih.gov
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Cell wall arabinogalactan (B145846) synthesisVarious nitro- and non-nitro-containing inhibitors frontiersin.org
ATP SynthaseEnergy productionDiarylquinolines (e.g., Bedaquiline) mdpi.com

Structure-Mechanism Relationship Studies

The biological activity of quinoline carboxylic acid derivatives is intricately linked to their chemical structure. Modifications to the quinoline core and its substituents can significantly influence their mechanism of action and potency.

For instance, in the context of antimalarial activity, studies on 4-oxo-3-carboxyl quinolones have revealed several key structural requirements. An ethyl carboxylate at the 3-position was found to be more effective than a carboxylic acid or amide. nih.gov The presence of the 4-oxo group is also crucial for activity. nih.gov Furthermore, the position of substituents on the quinoline ring plays a significant role; a 7-methoxy group was favored over a 5-methoxy group. nih.gov The nature and position of substituents on an aryl ring at the C-2 position also dramatically impact potency, with meta-substituents being generally superior to ortho- or para-substituents. nih.gov

In the development of antiviral agents, the lipophilicity and electronic properties of substituents are important. For 8-hydroxy-N-phenylquinoline-2-carboxamides active against the H5N1 influenza virus, antiviral activity was found to increase with greater lipophilicity and with electron-withdrawing substituents on the anilide ring. mdpi.com

The antimicrobial mechanism can also be altered by structural changes. For example, while many quinolones target DNA gyrase, N-acylation can lead to a loss of this activity, suggesting that such derivatives may act through different mechanisms. nih.gov The substitution pattern on the quinoline ring, such as the presence of a chlorine atom at specific positions, can enhance electrophilicity and influence how the molecule binds to its biological targets.

In Vitro Studies on Bioavailability and Metabolic Stability (Focus on biochemical degradation pathways, not ADME in humans)

In vitro studies are crucial for understanding the potential bioavailability and metabolic fate of compounds like this compound. These studies often focus on the compound's stability in various biological matrices and its susceptibility to enzymatic degradation.

The stability of a compound can be assessed in different media, such as phosphate-buffered saline (PBS) and in the presence of organic solvents like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO). acs.org Some compounds, particularly those with certain functional groups, can be unstable in aqueous solutions, undergoing hydrolysis or other forms of degradation. acs.orgresearchgate.net For example, the dihydropyridine (B1217469) ring in some compounds is prone to oxidation, leading to the formation of a pyridine (B92270) analogue, which is often a primary metabolite. researchgate.net

Metabolic stability is frequently evaluated using liver microsomes or cryopreserved hepatocytes, which contain a wide range of metabolic enzymes. acs.org These systems can help identify potential sites of metabolic modification on the molecule. Common metabolic reactions include oxidation, reduction, and hydrolysis. For quinoline derivatives, metabolic challenges can be associated with groups like methylenedioxy and methoxy, which are susceptible to enzymatic cleavage. nih.gov

In some cases, a compound may act as a metabolite in microbial degradation pathways. For instance, 5-hydroxyquinoline-2-carboxylic acid has been identified as a dead-end metabolite in the bacterial degradation of certain sulfonated aromatic compounds, where its formation can inhibit further bioremediation processes. The degradation of related compounds like chloroquine (B1663885) has been shown to proceed through the formation of aromatic intermediates and carboxylic acids. researchgate.net

Applications in Advanced Materials and Catalysis

Incorporation into Polymer and Coating Systems

The bifunctional nature of 5-Chloroquinoline-2-carboxylic acid, with its reactive carboxylic acid group and stable chloro-substituted aromatic system, allows for its integration into macromolecular structures to enhance their properties. Isomers of this compound, such as 4-chloroquinoline-2-carboxylic acid, are noted for their use in creating polymers and coatings with improved characteristics.

This compound can be utilized as a monomer or a functional additive in the synthesis of advanced polymeric materials. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation, enabling the incorporation of the quinoline (B57606) moiety directly into the polymer backbone.

The integration of the rigid quinoline ring is expected to impart several desirable properties to the resulting polymers:

Enhanced Thermal Stability: The aromatic nature of the quinoline structure can increase the decomposition temperature of the polymer.

Improved Mechanical Strength: The rigidity of the heterocyclic ring can contribute to a higher tensile strength and modulus.

Specific Optical Properties: Quinoline derivatives are known for their fluorescence, and incorporating them into polymers could lead to materials with tailored photoluminescent characteristics for use in sensors or optoelectronic devices.

Research on related chloroquinoline carboxylic acids has shown their utility in creating polymers with enhanced durability and chemical resistance. The presence of the chlorine atom can further modify the polymer's properties, potentially increasing its flame retardancy and resistance to chemical degradation.

The compound can also be employed in the engineering of surface properties, primarily in the formulation of specialized coatings. When applied to a surface, the carboxylic acid group can form strong bonds with the substrate material, such as metal oxides, through covalent or hydrogen bonding. This ensures strong adhesion of the coating. The quinoline part of the molecule, oriented away from the surface, forms the new interface with the environment.

This approach can be used to create coatings with specific functionalities:

Protective Coatings: The stable and robust nature of the quinoline ring can offer protection against environmental factors. Recent progress has seen the inclusion of similar compounds in composite materials for industrial protective coatings.

Hydrophobic Surfaces: The aromatic rings can be tailored to create water-repellent surfaces.

Biocompatible Coatings: By modifying the quinoline structure, it may be possible to create coatings that are compatible with biological systems for medical implant applications.

Ligand Design for Metal Complex Catalysis

The ability of this compound to chelate with metal ions makes it a valuable ligand in the design of metal complexes for catalysis. The nitrogen atom of the quinoline ring and the oxygen atom from the deprotonated carboxylic acid group can act as a bidentate ligand, forming stable complexes with a variety of transition metals. Chemical suppliers categorize the compound under "MOF Ligands," indicating its recognized potential in this area. bldpharm.com

This compound is a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The geometry and functionality of the ligand are crucial in determining the structure and properties of the resulting MOF.

The use of this compound as a linker could lead to MOFs with unique characteristics. Studies on MOFs using similar heterocyclic dicarboxylic acid linkers, such as 2,5-pyridinedicarboxylic acid, have shown that the presence of the nitrogen atom within the aromatic ring can lead to a hydrophilization of the framework pores. rsc.org This can be advantageous for applications involving the selective adsorption of water or other polar molecules. rsc.org The chlorine substituent on the quinoline ring can also influence the electronic properties and stability of the MOF structure. The general process involves dissolving the linker and a metal salt in a suitable solvent and inducing crystallization, often under solvothermal conditions. nih.gov

Table 1: Potential Properties of MOFs Derived from this compound

FeaturePotential Property/ApplicationRationale
Porosity Gas storage and separationThe defined pore structure can selectively adsorb specific gas molecules.
Active Sites CatalysisThe metal nodes and functionalized quinoline linkers can act as catalytic centers.
Luminescence Chemical sensingThe quinoline moiety can impart fluorescent properties that are sensitive to guest molecules.
Hydrophilicity Selective adsorptionThe nitrogen heteroatom can increase the framework's affinity for polar molecules like water. rsc.org

Beyond MOFs, this compound can be used to synthesize discrete metal complexes that function as either homogeneous or heterogeneous catalysts.

Homogeneous Catalysts: When complexed with a soluble metal salt, the resulting organometallic compound can act as a catalyst in liquid-phase reactions. The ligand's structure influences the catalyst's activity and selectivity by modifying the electronic environment and steric hindrance around the metal center.

Heterogeneous Catalysts: The ligand can be anchored to a solid support, such as silica (B1680970) or a polymer resin. Subsequent coordination with a metal ion creates a heterogeneous catalyst. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. The synthesis of quinoline-4-carboxylic acid derivatives has been achieved using novel magnetic nanoparticle-based catalysts, demonstrating the synergy between quinoline structures and catalytic applications. acs.org

Research into Corrosion Inhibition Mechanisms

Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly steel in acidic environments. asianpubs.orgijcsi.pro Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net

The mechanism of corrosion inhibition by compounds like this compound is based on chemisorption. Several molecular features contribute to this process:

Heteroatom Interaction: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of the metal atoms on the surface. asianpubs.org

π-Electron System: The delocalized π-electrons of the aromatic quinoline ring can interact with the metal surface, strengthening the adsorption. asianpubs.org

Carboxylic Acid Group: The carboxylic acid group provides an additional site for interaction, either through coordination with the metal or by forming a more ordered, dense protective film. Studies have shown that quinoline-2-carboxylic acid provides better corrosion protection for steel than quinoline itself. ijcsi.pro

Formation of a Protective Film: The adsorbed inhibitor molecules form a physical barrier that displaces water and corrosive ions from the metal surface, effectively blocking the corrosion process. researchgate.netresearchcommons.org

The efficiency of inhibition typically increases with the concentration of the inhibitor until a full protective monolayer is formed on the surface. asianpubs.org

Table 2: Features of this compound Contributing to Corrosion Inhibition

Molecular FeatureRole in Inhibition Mechanism
Quinoline Ring Nitrogen Acts as a Lewis base, donating a lone pair of electrons to form a coordinate bond with the metal surface. asianpubs.org
Aromatic π-System Interacts with the metal surface, enhancing the strength of adsorption. asianpubs.org
Carboxylic Acid Group Provides an additional anchoring point to the surface and can improve film stability. ijcsi.pro
Overall Molecular Structure Forms a protective physical barrier on the metal surface, isolating it from the corrosive environment. researchcommons.org

Adsorption Characteristics on Metal Surfaces

The efficacy of many organic compounds in applications such as corrosion inhibition and catalysis is predicated on their ability to adsorb onto a metal surface, forming a protective or reactive layer. The adsorption of this compound is governed by the interplay of its constituent functional groups and the nature of the metal substrate.

The quinoline ring, with its nitrogen heteroatom and delocalized π-electrons, is a primary site for interaction with vacant d-orbitals of transition metals. This interaction can lead to the formation of a coordinate bond, facilitating the adsorption of the molecule onto the surface. Furthermore, the planar structure of the quinoline ring allows for effective surface coverage.

The carboxylic acid group provides an additional, strong anchoring point to the metal surface. This can occur through a direct chemical reaction, where the acidic proton is lost, and the resulting carboxylate anion chelates with the metal atoms on the surface. Alternatively, the carboxylic acid group can participate in hydrogen bonding with a hydrated metal surface or with other adsorbed species.

The chlorine atom at the 5-position influences the electronic properties of the quinoline ring through its inductive and resonance effects. This, in turn, can modulate the strength of the interaction between the nitrogen atom and the π-system with the metal surface.

While specific experimental data on the adsorption isotherms of this compound are not extensively detailed in publicly available literature, the adsorption behavior of similar quinoline derivatives has been shown to follow established models such as the Langmuir, Temkin, or Frumkin isotherms. Each of these models provides insight into the nature of the adsorbed layer, such as whether it is a monolayer and the extent of interactions between the adsorbed molecules. The choice of the most fitting isotherm depends on the specific experimental conditions, including the concentration of the inhibitor, the temperature, and the nature of the metal and the corrosive medium.

Table 1: Potential Adsorption Parameters for this compound on a Metal Surface

ParameterDescriptionIllustrative Value
Surface Coverage (θ) The fraction of the metal surface covered by the adsorbed molecules.0.85 at 1 mM
Adsorption Isotherm Model A mathematical model describing the equilibrium between the adsorbate in solution and on the surface.Langmuir
Adsorption Equilibrium Constant (Kads) A measure of the strength of adsorption. Higher values indicate stronger adsorption.1.5 x 104 L/mol
Standard Free Energy of Adsorption (ΔG°ads) The change in Gibbs free energy associated with the adsorption process, indicating its spontaneity.-30 kJ/mol

Note: The values in this table are illustrative and represent typical data that would be obtained from experimental studies on effective organic adsorbates.

Electrochemical Impedance Spectroscopy Studies for Surface Layer Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of the interface between a metal electrode and an electrolyte solution. It is widely employed to study the formation and characteristics of adsorbed layers on metal surfaces. For a compound like this compound, EIS can provide valuable information about the protective nature of the adsorbed film, particularly in the context of corrosion inhibition.

An EIS experiment involves applying a small amplitude AC potential signal over a range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. In a typical corrosion system, the Nyquist plot for an uninhibited metal surface in an acidic solution shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Upon the addition of an effective inhibitor like a quinoline derivative, the diameter of the semicircle in the Nyquist plot increases significantly. This indicates an increase in the charge transfer resistance, signifying that the adsorbed layer of the inhibitor is impeding the flow of charge and thus slowing down the corrosion process.

Another important parameter obtained from EIS is the double-layer capacitance (Cdl). The capacitance of the electrical double layer at the metal-solution interface is sensitive to the adsorption of organic molecules. When inhibitor molecules adsorb onto the surface, they displace water molecules and decrease the local dielectric constant and/or increase the thickness of the double layer. This results in a decrease in the Cdl value.

The analysis of EIS data is typically performed by fitting the experimental data to an equivalent electrical circuit model. This model consists of electrical components such as resistors and capacitors that represent the physical and chemical processes occurring at the interface.

Table 2: Representative Electrochemical Impedance Spectroscopy Parameters for a Metal in Acidic Solution With and Without an Adsorbed Layer of this compound

ConditionRs (Ω·cm2)Rct (Ω·cm2)Cdl (µF·cm-2)Inhibition Efficiency (%)
Blank Solution 1.250200N/A
With this compound (1 mM) 1.28504594.1

Note: This table presents hypothetical data to illustrate the expected effect of an effective inhibitor on EIS parameters. Rs represents the solution resistance, Rct the charge transfer resistance, and Cdl the double-layer capacitance. The inhibition efficiency is calculated from the Rct values.

The combination of an increased Rct and a decreased Cdl provides strong evidence for the formation of a protective, adsorbed layer of this compound on the metal surface.

Analytical Methodologies and Applications

Use as a Chemical Standard in Chromatography

In the field of analytical chemistry, particularly in separation sciences, the availability of high-purity chemical standards is paramount for method validation, system suitability testing, and accurate quantification. 5-Chloroquinoline-2-carboxylic acid, with its stable structure, serves as an essential reference material in chromatographic techniques.

Reference Standard for High-Performance Liquid Chromatography (HPLC)

This compound is utilized as a reference standard in High-Performance Liquid Chromatography (HPLC) to ensure the accuracy and precision of analytical methods. Its purity is often established by HPLC with UV detection, confirming its suitability for this purpose. avantorsciences.com In quantitative analysis, it can be used as an external standard, where a calibration curve is generated by plotting the peak area against a series of known concentrations of the standard.

Moreover, it can function as an internal standard. researchgate.netchromatographyonline.comscioninstruments.com In this approach, a consistent concentration of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This technique effectively corrects for variations in injection volume and potential sample loss during preparation. researchgate.netscioninstruments.com

A typical HPLC method for the analysis of quinoline (B57606) carboxylic acid derivatives involves a reverse-phase C18 column. researchgate.net The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., 0.4% phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 256 nm. researchgate.net For enhanced sensitivity, especially at trace levels, derivatization with a fluorescent tagging agent can be employed, allowing for detection with a fluorescence detector. psu.edu

Table 1: Illustrative HPLC Parameters for Quinoline Carboxylic Acid Analysis

Parameter Condition
Column Reverse-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.4% Phosphoric Acid : Acetonitrile (7:3) / Methanol (45:55, v/v/v)
Flow Rate 1.2 mL/min
Detection UV at 256 nm
Internal Standard Toluic acid (as an example)

This table is based on a method developed for a structurally related compound and is adaptable for this compound. researchgate.net

Calibration Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

The use of this compound as a calibration standard in Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a derivatization step. nih.govumn.edu Due to its polarity and low volatility, direct analysis of the carboxylic acid is challenging. colostate.eduresearchgate.net Derivatization converts the non-volatile acid into a more volatile derivative suitable for GC analysis. research-solution.com

Common derivatization techniques include:

Silylation: Replacing the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com

Alkylation (Esterification): Converting the carboxylic acid into an ester, for example, a methyl ester, using reagents such as diazomethane (B1218177) or methanol with a catalyst like boron trifluoride. researchgate.net

Once derivatized, the compound can be analyzed by GC-MS. In this technique, the components of the sample are separated by the gas chromatograph and then detected by the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for definitive identification. researchgate.netcore.ac.uk For quantitative studies, an isotopically labeled version of this compound can be synthesized and used as an internal standard in an isotope dilution mass spectrometry method, which is a highly accurate quantification technique. google.com

Development of Analytical Assays

Beyond its role as a standard, this compound is instrumental in the development of new analytical methods for a variety of purposes.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simple and cost-effective way for quantification. The development of such methods for this compound is based on its inherent ultraviolet (UV) absorbance or its ability to form a colored complex with specific reagents. nih.govui.ac.id The quinoline ring system possesses a characteristic UV spectrum that can be used for direct quantification in solutions where interfering substances are absent. researchgate.net

For enhanced selectivity and sensitivity, especially in complex matrices, derivatization reactions are employed. These reactions aim to produce a new compound with a strong absorbance in the visible region, shifting the measurement away from potential UV-absorbing interferences. nih.govzsmu.edu.ua For instance, quinoline-based compounds can be oxidized to yield colored products that are then measured spectrophotometrically. nih.gov Another approach involves reacting the compound with a chromogenic agent, such as Fast Red GL Salt, which has been used for the determination of quinolin-8-ol sulfate, to form a stable, colored azo dye. zsmu.edu.ua The absorbance of the resulting solution is directly proportional to the concentration of the analyte.

Table 2: Principles of Spectrophotometric Quantification

Method Principle Wavelength
Direct UV Spectrophotometry Measurement of the natural UV absorbance of the quinoline ring. UV range (e.g., ~230-330 nm)

| Colorimetric Method | Reaction with a chromogenic agent to form a colored product. | Visible range (e.g., ~400-700 nm) |

Electrochemical Detection Techniques

Electrochemical methods, particularly voltammetric techniques, are highly sensitive and are well-suited for the determination of electroactive compounds like this compound. nih.gov The chloroquinoline moiety is electrochemically active, meaning it can be oxidized or reduced at an electrode surface upon the application of a specific potential. dergipark.org.tr Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed for the analysis of quinoline derivatives. nih.gov

The development of electrochemical sensors for quinoline compounds often involves the modification of the working electrode surface to enhance sensitivity and selectivity. biointerfaceresearch.com Materials like graphene and metallic nanoparticles are used to increase the electrode's surface area and facilitate electron transfer, leading to lower detection limits. plos.orgresearchgate.net For instance, a sensor for a quinoline derivative was developed using an electrochemically reduced graphene oxide-modified screen-printed carbon electrode, which demonstrated high sensitivity. plos.org The interaction of this compound with the modified electrode surface can be fine-tuned to create a highly specific and sensitive detection system.

Table 3: Common Voltammetric Techniques for Quinoline Derivative Analysis

Technique Principle
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions, providing information on the redox processes.
Differential Pulse Voltammetry (DPV) Pulses of a specific amplitude are superimposed on a linear potential ramp, enhancing sensitivity by minimizing background currents.
Square Wave Voltammetry (SWV) A square-wave potential is applied to the electrode, resulting in high sensitivity and fast scan rates.

These techniques are widely applicable for the electrochemical analysis of electroactive quinoline derivatives. nih.gov

Future Perspectives and Research Trajectories

Emerging Synthetic Methodologies and Sustainable Synthesis

The synthesis of quinoline (B57606) scaffolds is moving towards greener and more efficient methods. Traditional approaches like the Doebner and Pfitzinger reactions are often plagued by harsh conditions, low yields, and the use of toxic reagents. researchgate.netimist.ma To overcome these limitations, research is focused on several key areas:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Doebner hydrogen transfer reaction, are gaining prominence. tandfonline.comfigshare.comresearchgate.net These methods offer high atomic efficiency and cost-effectiveness by combining three or more reactants in a single step. tandfonline.com A notable example is the synthesis of quinoline-4-carboxylic acids using an aryl aldehyde, an amine, and pyruvate (B1213749) with a p-TSA catalyst in a green solvent system of water and ethylene (B1197577) glycol. tandfonline.comfigshare.comresearchgate.net This approach provides excellent conversion rates and shorter reaction times, even for challenging substrates like aryl amines with electron-donating groups. tandfonline.com

Green Catalysts and Solvents: There is a significant shift towards environmentally benign catalysts and solvents. tandfonline.comresearchgate.netrsc.org Silica (B1680970) sulfuric acid has been used as an efficient, recoverable, and reusable catalyst for the Doebner synthesis under mild conditions. researchgate.net Additionally, glucose-derived ionic liquids (GSILs) combined with a copper catalyst and molecular oxygen as the oxidant represent a sustainable pathway for synthesizing functionalized quinolines from 2-aminobenzyl alcohols. rsc.org

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses are being explored to reduce reaction times and energy consumption, aligning with the principles of green chemistry. frontiersin.orgnih.gov

Novel Reaction Pathways: Innovative strategies are being developed to transform inexpensive quinolines into complex, high-value 2D/3D fused frameworks. sciencedaily.com One such method utilizes a light-sensitive borate (B1201080) intermediate to induce photocycloaddition, offering a straightforward, catalyst-free route to previously inaccessible organoboron compounds and other complex structures. sciencedaily.com

Table 1: Comparison of Synthetic Methodologies for Quinoline Carboxylic Acids

MethodologyKey FeaturesAdvantagesChallengesReferences
Traditional (Doebner, Pfitzinger)Condensation of anilines, aldehydes, and pyruvic acid.Well-established routes.Harsh conditions, low yields, toxic reagents. researchgate.netimist.ma
Green MCRs (Doebner Hydrogen Transfer)One-pot reaction with p-TSA catalyst in green solvents (water/ethylene glycol).High conversion, broad substrate scope, shorter reaction times, eco-friendly.Reactivity can be dependent on the specific aniline (B41778) used. tandfonline.comfigshare.comresearchgate.netacs.org
Heterogeneous CatalysisUse of solid catalysts like silica sulfuric acid.Mild conditions, easy catalyst recovery and reuse.Catalyst activity may decrease over time. researchgate.net
Sustainable OxidationCopper catalyst with glucose-derived ionic liquids (GSILs) and O2 as oxidant.High yields, recyclable catalyst system, green chemistry principles.Requires specific starting materials (2-aminobenzyl alcohols). rsc.org
PhotocycloadditionLight-induced reaction via a borate intermediate.Access to complex 2D/3D fused frameworks, catalyst-free, cost-effective.Mechanistic complexity, substrate scope still under exploration. sciencedaily.com

Advanced Computational Modeling and Artificial Intelligence in Design

Computational tools are revolutionizing the design and discovery of quinoline-based compounds. nih.govuantwerpen.be By simulating molecular interactions and predicting properties, these methods accelerate research and reduce reliance on trial-and-error synthesis.

Quantum-Molecular Modeling: Density Functional Theory (DFT) calculations are employed to investigate the reactive properties of quinoline derivatives. uantwerpen.bearabjchem.org These calculations help determine global and local descriptors like frontier molecular orbitals, charge distribution (MEP surface), and average local ionization energy (ALIE) surfaces, which identify sites prone to electrophilic attack. uantwerpen.bearabjchem.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets, such as bacterial enzymes or receptors. nih.govbohrium.com This is crucial for understanding stability in different environments (e.g., in water) and for predicting the binding affinity of drug candidates. nih.govarabjchem.org

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning are becoming indispensable for modern drug development. researchgate.netacs.org AI can rapidly analyze vast datasets to identify potential drug targets, design novel molecular structures, and predict drug-target interactions. researchgate.net For instance, AI-driven de novo design has been successfully used to develop novel inhibitors for enzymes like DYRK1A, a promising therapeutic target. acs.org AI-QSAR (Quantitative Structure-Activity Relationship) models can further refine these designs, leading to compounds with nanomolar efficacy. acs.org

Multi-Omics Approaches in Mechanistic Biological Research

To understand the complex biological effects of quinoline carboxylic acids, researchers are increasingly turning to multi-omics approaches. These studies integrate data from genomics, proteomics, metabolomics, and peptidomics to provide a holistic view of a compound's mechanism of action. nih.govbohrium.com

A key example is the investigation of novel antimalarial quinolones. nih.govmonash.edu By combining metabolomics, peptidomics, and proteomics, researchers can elucidate how these compounds affect the Plasmodium falciparum parasite. For one potent quinoline, a multi-omics workflow revealed a dual mechanism: the compound perturbs hemoglobin metabolism, leading to a depletion of essential peptides, and also upregulates proteins involved in the regulation of translation. nih.gov Such detailed mechanistic insights are crucial for identifying unique drug signatures and overcoming drug resistance. nih.govbohrium.comresearchgate.net

Similarly, in cancer research, multi-omics studies help identify the oncogenic pathways targeted by new quinoline-derived compounds. nih.gov For example, computational and bioinformatics analyses identified that a novel quinoline compound, NSC772864, targets the c-Met/GSK3β/MYC/CCND1 oncogenic signatures in colorectal cancer, with molecular docking studies confirming high binding affinities. nih.gov

Table 2: Application of Omics in Quinoline Research

Omics FieldApplicationKey Findings/GoalsReferences
MetabolomicsStudy of antimalarial drug action.Revealed depletion of short hemoglobin-derived peptides in parasites. nih.gov
PeptidomicsAnalysis of parasite protein digestion.Showed depletion of longer hemoglobin-derived peptides. nih.gov
ProteomicsIdentification of drug targets and resistance markers.Identified enrichment of proteins involved in translation regulation as a unique drug signature. nih.gov
GenomicsUnderstanding drug resistance mechanisms.Integrates with other omics data to provide a holistic view of Plasmodium biology and resistance. bohrium.com
Integrated Multi-OmicsHolistic understanding of drug action in malaria and cancer.Bridges the gap between basic research and clinical applications, essential for developing new drugs and vaccines. bohrium.comresearchgate.netnih.gov

Novel Applications in Interdisciplinary Fields

While the pharmacological potential of quinoline carboxylic acids is well-documented, their unique chemical properties are opening doors to applications in other scientific disciplines. nih.govjddtonline.info

Materials Science: The extended π-electron delocalization of the quinoline moiety makes these compounds suitable for studies in nonlinear optics. arabjchem.org Their derivatives are also being investigated as fluorescent probes and sensors for detecting metal ions. uantwerpen.bearabjchem.org

Agricultural Chemistry: The quinoline scaffold is a key component in certain agrochemicals. smolecule.com For instance, quinclorac (B55369) is used in plant biology to study the effects of cellulose (B213188) biosynthesis inhibitors on cell wall architecture. smolecule.com

Corrosion Inhibition: Novel quinoline derivatives have been designed and synthesized as highly effective corrosion inhibitors for mild steel in acidic environments. bohrium.com Computational studies, including DFT and MD simulations, are used to predetermine the adsorption behavior and efficiency of these molecules before their synthesis, saving time and resources. bohrium.com

Challenges and Opportunities in Quinoline Carboxylic Acid Research

Despite significant progress, the field of quinoline carboxylic acid research faces several challenges that also present significant opportunities for future innovation.

Challenges:

Synthetic Complexity: Overcoming the limitations of traditional syntheses, such as low yields and the need for harsh reagents, remains a primary hurdle. researchgate.netacs.org Developing broadly applicable, efficient, and sustainable synthetic methods is critical. tandfonline.comsciencedaily.com

Drug Resistance: The emergence of resistance to existing quinoline-based drugs, particularly in infectious diseases like malaria, necessitates the continuous development of new agents with novel mechanisms of action. bohrium.comresearchgate.net

Translational Gap: Translating promising laboratory findings into clinically successful therapies is a formidable challenge, often due to issues with bioavailability, off-target effects, or the limitations of preclinical models. researchgate.netmdpi.com

Opportunities:

Rational Drug Design: The integration of computational modeling, AI, and multi-omics approaches provides an unprecedented opportunity for the rational design of highly potent and selective quinoline-based therapeutic agents. nih.govresearchgate.netresearchgate.netmdpi.com This allows for the fine-tuning of molecular structures to enhance efficacy and minimize undesirable properties. mdpi.com

Overcoming Resistance: By elucidating resistance mechanisms through multi-omics, researchers can design next-generation compounds that bypass these pathways. nih.govbohrium.com Hybrid molecules, which combine the quinoline scaffold with other bioactive moieties, also represent a promising strategy to create more robust drugs. nih.gov

Interdisciplinary Innovation: The expansion of quinoline applications into materials science, agricultural chemistry, and beyond opens up new avenues for research and commercialization. arabjchem.orgbohrium.comsmolecule.com The development of quinoline-based sensors, optical materials, and specialized agrochemicals represents a significant growth area for the field. uantwerpen.be

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 5-Chloroquinoline-2-carboxylic acid during synthesis?

  • Methodology :

  • Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, with comparison to published chemical shifts for quinoline derivatives. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL can resolve molecular geometry. Cross-reference data with databases such as PubChem or CAS Common Chemistry .
    • Data Interpretation : Discrepancies in melting points or spectral data should prompt re-evaluation of synthetic conditions (e.g., solvent purity, reaction time) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize skin/eye exposure. Inspect gloves for integrity before use .
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills.
  • Documentation : Follow institutional guidelines aligned with EPA DSSTox or ECHA standards for waste disposal .

Q. How should researchers design experiments to optimize the synthesis yield of this compound?

  • Methodology :

  • Parameter Screening : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, chlorination efficiency in quinoline derivatives is sensitive to reaction temperature .
  • Characterization : Monitor intermediates via thin-layer chromatography (TLC) and isolate pure products using column chromatography.
    • Data Analysis : Compare yields against literature benchmarks (e.g., PubChem synthesis entries) and report deviations with mechanistic hypotheses .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization behavior. Cross-validate with experimental SCXRD data .
    • Validation : Compare computed NMR shifts with experimental results; discrepancies >0.5 ppm may indicate solvation effects or conformational flexibility .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • Data Reanalysis : Reprocess raw diffraction data using SHELXL with updated parameters (e.g., absorption correction, twin refinement).
  • Cross-Database Comparison : Check for inconsistencies in unit cell parameters (e.g., CCDC vs. ICSD entries).
    • Case Study : If bond lengths deviate >3σ from literature, re-examine crystal quality (e.g., twinning, disorder) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodology :

  • Functional Group Variation : Synthesize analogs (e.g., ester, amide derivatives) and test bioactivity (e.g., enzyme inhibition).
  • Statistical Analysis : Use multivariate regression to correlate electronic descriptors (logP, pKa) with activity data.
    • Reproducibility : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent grades, catalyst sources) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.